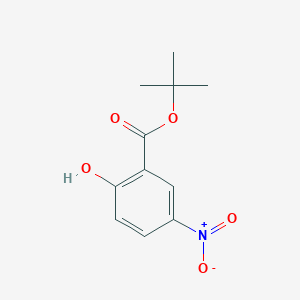

Tert-butyl 2-hydroxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-6-7(12(15)16)4-5-9(8)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYDAZNGWRHBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437235 | |

| Record name | TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155388-63-9 | |

| Record name | TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing of Tert Butyl 2 Hydroxy 5 Nitrobenzoate

The synthesis of Tert-butyl 2-hydroxy-5-nitrobenzoate can be approached through a multi-step process that typically involves the introduction of the nitro group onto a phenolic precursor followed by esterification. A plausible synthetic route would involve the following key transformations:

Nitration of a Substituted Phenol (B47542): The synthesis would likely begin with a suitable tert-butyl substituted phenol. However, direct nitration of tert-butyl phenol can lead to a mixture of isomers. A more controlled approach would be to start with 2-hydroxy-5-nitrobenzoic acid. This precursor already contains the desired hydroxyl and nitro groups in the correct orientation.

Esterification: The carboxylic acid group of 2-hydroxy-5-nitrobenzoic acid can then be esterified to form the tert-butyl ester. A common method for this transformation is the reaction of the carboxylic acid with a tert-butylating agent in the presence of an acid catalyst. Due to the potential for acid-catalyzed side reactions with the tert-butyl group, milder methods might be employed. One such method could involve the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with tert-butanol.

Preparation of the Precursor: 2-Hydroxy-5-nitrobenzoic acid is a known compound and can be synthesized through the nitration of salicylic (B10762653) acid. nbinno.com

Esterification:

Method A: Acid-catalyzed Esterification: Reaction of 2-hydroxy-5-nitrobenzoic acid with an excess of a tert-butylating agent (e.g., isobutylene) in the presence of a strong acid catalyst.

Method B: Via Acid Chloride: Conversion of 2-hydroxy-5-nitrobenzoic acid to its acid chloride, followed by reaction with tert-butanol.

Precise control of reaction conditions such as temperature and stoichiometry is crucial to maximize the yield and purity of the final product.

Reactivity and Chemical Transformations of Tert Butyl 2 Hydroxy 5 Nitrobenzoate

Hydrolytic Stability and Ester Cleavage Reactions

The tert-butyl ester group is a common protecting group for carboxylic acids due to its unique cleavage conditions, which differ significantly from those of primary or secondary alkyl esters. Its hydrolytic stability and the methods for its removal are critical aspects of its synthetic utility.

The alkaline hydrolysis of esters typically proceeds through a nucleophilic acyl substitution mechanism (BAC2). However, in the case of tert-butyl esters, the bulky tert-butyl group introduces significant steric hindrance around the carbonyl carbon. byjus.comresearchgate.net This steric shield impedes the approach of the hydroxide (B78521) ion, making the BAC2 pathway energetically unfavorable. byjus.com Consequently, under typical alkaline conditions, tert-butyl benzoates are remarkably stable compared to their less sterically hindered counterparts like methyl or ethyl esters. researchgate.net

Instead of the BAC2 mechanism, the cleavage of tert-butyl esters under forcing basic conditions can occur via an elimination mechanism (E2), though this is less common for benzoates. A safer and more effective alternative to harsh basic conditions for the cleavage of tert-butyl benzoates is the use of powdered potassium hydroxide in tetrahydrofuran (B95107) at ambient temperature. organic-chemistry.org The rate of alkaline hydrolysis for esters is first order in both ester and hydroxide ion concentration. acs.org

| Ester Type | Relative Rate of Alkaline Hydrolysis | Dominant Cleavage Mechanism | Steric Hindrance |

|---|---|---|---|

| Methyl Benzoate (B1203000) | High | BAC2 | Low |

| Ethyl Benzoate | Moderate | BAC2 | Moderate |

| iso-Propyl Benzoate | Low | BAC2 | High |

| tert-Butyl Benzoate | Very Low | Alkyl-Oxygen Fission (under acidic conditions) | Very High |

The selective removal of the tert-butyl group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which then loses a proton to form isobutylene (B52900). This process, known as alkyl-oxygen fission (AAL1), is favored due to the stability of the tertiary carbocation. rsc.org

A variety of reagents can be employed for this selective deprotection:

Aqueous Phosphoric Acid: This provides a mild and environmentally friendly method for the deprotection of tert-butyl esters, while other acid-labile groups such as Cbz carbamates and benzyl (B1604629) esters may be tolerated. organic-chemistry.org

Trifluoroacetic Acid (TFA): Often used in dichloromethane (B109758) (DCM) as a solvent, TFA is a standard reagent for cleaving tert-butyl esters.

Zinc Bromide (ZnBr2): In solvents like dichloromethane, ZnBr2 can be used for the chemoselective hydrolysis of tert-butyl esters, particularly in the presence of other acid-sensitive functionalities. researchgate.net

Magic Blue and Triethylsilane: The combination of the tris(4-bromophenyl)amminium radical cation (Magic Blue) and triethylsilane offers a mild method for OtBu deprotection. organic-chemistry.org

The choice of deprotection agent allows for orthogonality in synthetic strategies, where the tert-butyl ester can be removed without affecting other protecting groups that are sensitive to different conditions.

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in tert-butyl 2-hydroxy-5-nitrobenzoate is susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. The electron-withdrawing nature of the nitro and ester groups influences the redox potential of the phenol (B47542), making it more resistant to oxidation compared to electron-rich phenols.

Oxidation of phenolic compounds can yield quinones. osti.gov Specifically, the oxidation of 1,2,4-triols can form 2-hydroxy-semiquinones as intermediates, which can then be further oxidized. rsc.org In some instances, the oxidation of phenols can lead directly to hydroxyquinones. mdpi.com For example, 2-hydroxy-5-methyl-1,4-benzoquinone has been prepared and shown to oxidize primary amines. nih.gov The oxidation of phenolic aldehydes can also occur, leading to fragmentation and functionalization. nih.gov The addition of water to ortho-quinones can produce a trihydroxy intermediate that is rapidly oxidized to a para-quinone product, such as 2-hydroxy-1,4-benzoquinone. nih.gov

| Starting Material | Oxidizing Agent | Major Product |

|---|---|---|

| Phenol | Fremy's Salt | p-Benzoquinone |

| Catechol | Tyrosinase/O2 | o-Benzoquinone |

| Hydroquinone | Tyrosinase/Dopa | p-Benzoquinone |

| Benzene-1,2,4-triol | Autoxidation (alkaline) | 2-Hydroxy-p-benzoquinone |

While not a direct reaction of this compound itself, the Baeyer-Villiger oxidation is a relevant synthetic route to phenolic esters from ketonic precursors. wikipedia.orgthermofisher.com This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The synthesis of this compound could potentially be envisioned from a precursor like 3-tert-butoxycarbonyl-4-hydroxyacetophenone through a Baeyer-Villiger type reaction. The regioselectivity of this oxidation is predictable, with the migratory aptitude of the groups attached to the carbonyl determining the product. organic-chemistry.org Generally, groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine. The presence of the ester and phenolic hydroxyl groups requires chemoselective reduction methods to avoid unwanted side reactions.

Numerous reagents have been developed for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups like esters. organic-chemistry.org

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas are effective. google.com This method is generally compatible with ester functionalities.

Metal-Mediated Reductions: Metals like iron, zinc, or tin in acidic media are classical reagents for nitro group reduction. For instance, iron powder in the presence of an acid is a common choice.

Borohydride (B1222165) Systems: Sodium borohydride (NaBH4) itself is generally not strong enough to reduce aromatic nitro groups. However, its reactivity can be enhanced with additives. The NaBH4-FeCl2 system has been shown to be highly chemoselective for the reduction of nitro groups in the presence of esters, providing the corresponding amines in high yields. d-nb.info

Borane-THF: The borane-tetrahydrofuran (B86392) complex (BH3-THF) can be used for the chemoselective reduction of ortho-nitrophenols. The proximity of the hydroxyl group is believed to assist in the reduction of the adjacent nitro group, while ester groups remain unaffected. jrfglobal.com

The resulting amino group can then serve as a handle for further synthetic modifications, such as diazotization or acylation, highlighting the synthetic importance of this transformation.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of this compound primarily targets the nitro group, a common transformation for nitroaromatic compounds. This reduction typically yields the corresponding amino derivative, Tert-butyl 5-amino-2-hydroxybenzoate. The reaction proceeds by using various metal catalysts, with hydrogen gas as the reducing agent.

The general pathway involves the chemoselective reduction of the nitro group without affecting the ester functionality or the aromatic ring. While specific studies on this compound are not extensively detailed in the provided literature, the hydrogenation of related nitroaromatic compounds is well-established. For instance, the hydrogenation of 2-nitro-2'-hydroxy-5'-methylazobenzene can lead to the formation of a hydrazobenzene (B1673438) derivative, which can then be reduced further. researchgate.net The choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield. In some cases, the basicity of the catalyst support can be modified to prevent the formation of amino by-products. researchgate.net

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Groups

| Catalyst | Reductant | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| Pd/C | H₂ | Ethanol (B145695)/Methanol | Room Temperature | 1-5 atm |

| PtO₂ (Adam's catalyst) | H₂ | Acetic Acid | Room Temperature | 1-3 atm |

| Raney Nickel | H₂ | Ethanol | Room Temperature | 1-10 atm |

It is noteworthy that catalytic hydrogenation of sterically hindered esters like tert-butyl benzoate has been shown to proceed efficiently to the corresponding alcohol using specific ruthenium catalysts, suggesting that under more forcing conditions, the ester group could also be reduced. researchgate.net

Reductive Cyclization Strategies

The structure of this compound, with a nitro group positioned ortho to a hydroxyl group and para to the ester, lends itself to reductive cyclization strategies for the synthesis of heterocyclic compounds. Following the initial reduction of the nitro group to an amine, the resulting amino and hydroxyl groups can participate in intramolecular cyclization reactions.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is substituted with a hydroxyl group, a tert-butoxycarbonyl group, and a nitro group. These substituents collectively dictate the outcome of any further electrophilic aromatic substitution (EAS) by influencing the ring's reactivity and the position of attack.

Regioselectivity and Steric Hindrance Effects of the tert-Butyl Group

The tert-butyl group, part of the ester functionality, exerts a significant influence on EAS reactions primarily through steric hindrance. numberanalytics.comnumberanalytics.com While alkyl groups are generally considered activating and ortho-, para-directing due to inductive and hyperconjugative effects, the sheer bulk of the tert-butyl group severely impedes the approach of electrophiles to the adjacent (ortho) positions. stackexchange.comlibretexts.orgstackexchange.com

This steric blocking effect often results in a strong preference for substitution at the less hindered para position. numberanalytics.com For example, the nitration of tert-butylbenzene (B1681246) yields a mixture of products where the para isomer is overwhelmingly favored over the ortho isomer. stackexchange.com

Table 2: Product Distribution in the Nitration of Tert-Butylbenzene

| Isomer | Percentage Yield | Primary Influence |

|---|---|---|

| ortho-nitro-tert-butylbenzene | 12% - 16% | Electronic directing effect, hindered by sterics stackexchange.comlibretexts.org |

| meta-nitro-tert-butylbenzene | 8% - 8.5% | Minor product, electronically disfavored stackexchange.comlibretexts.org |

In the context of this compound, the bulky tert-butyl group on the ester would sterically hinder any potential electrophilic attack at the C3 position.

Influence of the Nitro Group on Aromatic Reactivity

The nitro (-NO₂) group is a powerful deactivating group in electrophilic aromatic substitution. youtube.comminia.edu.eg It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-R), making the ring significantly less nucleophilic and thus less reactive towards electrophiles. quora.comvaia.comtestbook.com

The electron withdrawal is most pronounced at the ortho and para positions relative to the nitro group. This can be visualized through resonance structures where positive charges are placed on these carbons. youtube.comtestbook.com Consequently, the meta position becomes the least deactivated and is the preferred site for electrophilic attack. youtube.comvaia.com The deactivating effect is substantial; for example, the rate of nitration for nitrobenzene (B124822) is approximately 10 million times slower than that of benzene (B151609). minia.edu.eg

In this compound, the nitro group at the C5 position strongly deactivates the entire ring, particularly the ortho positions C4 and C6, making further electrophilic substitution challenging.

Transformations Involving the Ester Carbonyl

The tert-butyl ester group is not merely a passive substituent; its carbonyl carbon is an electrophilic center that can undergo various chemical transformations.

Conversion to Acyl Chlorides

A notable and highly selective reaction involving the tert-butyl ester is its direct conversion to an acyl chloride. Research has demonstrated that tert-butyl esters react readily with thionyl chloride (SOCl₂) at room temperature to yield the corresponding acid chlorides in high yields (often 89% or greater). organic-chemistry.orgnih.gov

This transformation is remarkably selective. Under the same conditions, other common esters such as methyl, ethyl, isopropyl, and benzyl esters are largely unreactive. organic-chemistry.orgnih.govresearchgate.net This selectivity allows for the targeted conversion of a tert-butyl ester to a more reactive acyl chloride intermediate, even in the presence of other ester functionalities. The reaction mechanism is understood to be acid-promoted, with HCl playing a critical role in the process. organic-chemistry.org This method provides a mild and efficient alternative to the traditional two-step process of ester hydrolysis followed by treatment with a chlorinating agent. organic-chemistry.org

Table 3: Selective Conversion of Esters to Acyl Chlorides with SOCl₂

| Ester Type | Reactivity with SOCl₂ at Room Temp. | Yield of Acyl Chloride |

|---|---|---|

| tert-Butyl | Reactive | ≥89% organic-chemistry.orgnih.gov |

| Methyl | Essentially Unreactive | - |

| Ethyl | Essentially Unreactive | - |

| Benzyl | Essentially Unreactive | - |

This specific reactivity makes the tert-butyl ester group in this compound a useful precursor for the synthesis of amides, other esters, and various derivatives via the acyl chloride intermediate.

Nucleophilic Additions and Substitutions

This compound possesses several reactive sites amenable to nucleophilic attack. The primary locations for such reactions are the phenolic hydroxyl group, the ester carbonyl group, and the aromatic ring, which is activated by the electron-withdrawing nitro group. Nucleophilic substitutions can also occur at the tert-butyl group under specific acidic conditions.

The phenolic hydroxyl group is the most common site for nucleophilic substitution, typically after deprotonation to form a more nucleophilic phenoxide ion. This allows for reactions such as O-alkylation and O-acylation.

O-Alkylation

The reaction of this compound with alkylating agents in the presence of a base is a key method for the synthesis of its ether derivatives. This transformation, a variant of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile, attacking the alkylating agent in an SN2 reaction.

Commonly used bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with solvents like N,N-dimethylformamide (DMF) or acetone. The choice of the alkylating agent can vary, leading to a diverse range of ether products.

Table 1: O-Alkylation of this compound with Ethyl Bromoacetate

| Reagent/Condition | Role | Details |

| This compound | Starting Material | The substrate for the alkylation reaction. |

| Ethyl bromoacetate | Alkylating Agent | Provides the ethyl acetate (B1210297) moiety to be added to the phenolic oxygen. |

| Potassium carbonate (K₂CO₃) | Base | Deprotonates the phenolic hydroxyl group to form the phenoxide nucleophile. |

| Acetone | Solvent | Provides a suitable medium for the SN2 reaction. |

| Reflux | Temperature | The reaction is typically heated to reflux to ensure a reasonable reaction rate. |

The product of this reaction is tert-butyl 2-(2-ethoxy-2-oxoethoxy)-5-nitrobenzoate. This intermediate is valuable in the synthesis of more complex molecules, including heterocyclic compounds. For instance, treatment of this product with a reducing agent like tin(II) chloride (SnCl₂) in ethanol leads to the reduction of the nitro group to an amine. This is followed by an intramolecular cyclization to yield ethyl 7-(tert-butoxycarbonyl)-6-hydroxy-2,3-dihydro-1,4-benzoxazine-3-carboxylate.

O-Acylation

The phenolic hydroxyl group of this compound can also undergo O-acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an ester at the phenolic position.

Bases like pyridine (B92270) or triethylamine (B128534) are frequently employed to neutralize the acid generated during the reaction and to act as a catalyst. This reaction is useful for protecting the hydroxyl group or for introducing new functional moieties into the molecule.

Table 2: O-Acylation of this compound with Acetyl Chloride

| Reagent/Condition | Role | Details |

| This compound | Starting Material | The substrate for the acylation reaction. |

| Acetyl chloride | Acylating Agent | Provides the acetyl group to be added to the phenolic oxygen. |

| Pyridine | Base | Acts as a catalyst and neutralizes the HCl formed during the reaction. |

| Dichloromethane (DCM) | Solvent | A common solvent for acylation reactions. |

| Room Temperature | Temperature | The reaction is often carried out at room temperature. |

The product of this reaction is tert-butyl 2-acetoxy-5-nitrobenzoate.

Nucleophilic Substitution at the tert-Butyl Group

Under acidic conditions, the tert-butyl group of the ester can undergo nucleophilic substitution (SN1) and elimination (E1) reactions. These reactions proceed through the formation of a stable tert-butyl carbocation. The carbocation can then be attacked by a nucleophile or lose a proton to form isobutylene. This reactivity is a characteristic feature of tert-butyl esters and can be exploited for their cleavage under acidic conditions.

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Hydroxy 5 Nitrobenzoate

Elucidation of Reaction Pathways and Transition States

While specific, dedicated studies on the reaction pathways of tert-butyl 2-hydroxy-5-nitrobenzoate are not extensively detailed in available literature, mechanistic elucidation for structurally similar phenolic compounds is well-established, often employing computational methods like Density Functional Theory (DFT). These theoretical studies are crucial for mapping the energetic landscape of a reaction, identifying intermediates (IM), and characterizing the high-energy transition states (TS) that connect them.

For instance, in analogous reactions like the Kolbe-Schmitt carboxylation of substituted phenols, DFT calculations are used to determine the Gibbs free energy barriers for each step. researchgate.netresearchgate.net This process involves the electrophilic addition of CO2 to the phenoxide, followed by intramolecular proton transfer. researchgate.net The calculations reveal the most energetically favorable pathway by comparing the activation energies of different potential routes. A reaction is considered kinetically favorable if it has a lower activation energy barrier, while the most stable product is determined by its lower relative Gibbs free energy, making it thermodynamically favorable. researchgate.net

These computational approaches allow chemists to predict reaction outcomes and understand competing pathways. For a molecule like this compound, such studies could predict, for example, the regioselectivity of electrophilic aromatic substitution, determining whether attack is more likely at the positions ortho or para to the hydroxyl group, considering the electronic effects of the nitro and tert-butyl ester groups.

Table 1: Illustrative Gibbs Free Energy Barriers in a Phenol (B47542) Carboxylation Reaction Pathway

| Reaction Step | Transition State | Gibbs Free Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| Initial CO₂ Addition | TS1 | 11.2 | Electrophilic addition of CO₂ to the benzene (B151609) ring. researchgate.net |

| Intramolecular Proton Transfer | TS2 | 25.2 | Transfer of a proton from the ring to the carboxylate group. researchgate.net |

| Side-Product Formation | TS2' | 3.5 | Pathway leading to a kinetically favored but less stable side-product. researchgate.net |

This table provides example energy barriers from a DFT study on a related di-tert-butyl phenol system to illustrate the type of data generated in mechanistic pathway elucidation. researchgate.netresearchgate.net The values demonstrate how different steps in a reaction have distinct energy requirements.

Role of Steric Effects in Reaction Rates and Selectivity

The tert-butyl group is a defining feature of this compound, and its significant size plays a crucial role in the molecule's reactivity through steric hindrance. Steric effects arise when the size of a substituent physically impedes the approach of a reactant to a reaction site.

The bulky nature of the tert-butyl group can significantly reduce reaction rates by blocking access to nearby functional groups. In electrophilic aromatic substitution reactions, for example, the presence of a tert-butyl group can dramatically slow the reaction compared to a simple hydrogen or a smaller methyl group. This is because the initial step of these reactions requires the electrophile to form a complex with the aromatic ring, a process which is hindered by large substituents.

Furthermore, steric hindrance governs the selectivity of reactions. In cases where multiple reaction sites are electronically viable, a bulky group will direct incoming reactants to the less sterically hindered position. stackexchange.com For this compound, the tert-butyl group ortho to the hydroxyl group would be expected to hinder reactions at that hydroxyl group or the adjacent carbon on the ring.

Table 2: Impact of Steric Hindrance on Relative Rates of Nitration

| Compound | Substituent | Relative Rate of Nitration |

|---|---|---|

| Benzene | -H | 1.0 |

| Toluene | -CH₃ | 25 |

| tert-Butylbenzene (B1681246) | -C(CH₃)₃ | 0.06 |

Data in this table illustrates how the size of an alkyl substituent affects the rate of a typical electrophilic aromatic substitution reaction. While the methyl group activates the ring and increases the rate, the much larger tert-butyl group deactivates the ring due to steric hindrance, leading to a significantly slower reaction rate compared to unsubstituted benzene.

Intramolecular Interactions and Their Influence on Reactivity

The specific arrangement of functional groups in this compound—a hydroxyl group at position 2 and a nitro group at position 5—allows for significant intramolecular interactions, particularly hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and an oxygen atom of the adjacent ester's carbonyl group or the nitro group.

In similar molecules like 2-hydroxy-5-nitrobenzamide, a strong intramolecular O—H⋯O hydrogen bond is observed, which creates a stable six-membered ring structure (an S(6) ring motif). nih.gov This type of interaction, known as a resonance-assisted hydrogen bond, significantly stabilizes the molecule's conformation. nih.gov Such stabilization can have a profound effect on reactivity. By locking the hydroxyl proton in a hydrogen bond, its availability for reactions (e.g., as an acid or for deprotonation) is reduced. The bond can also influence the planarity and electronic distribution of the entire molecule.

Theoretical studies on related compounds, such as 2-nitro-2'-hydroxy-5'-methylazobenzene, have quantified the strength of these intramolecular bonds, with binding energies calculated to be in the range of 33 to 51 kJ/mol. researchgate.net This energy represents a significant stabilizing force that must be overcome for reactions involving the participating functional groups to proceed.

Table 3: Typical Parameters of Intramolecular Hydrogen Bonds in Related Nitro-Phenolic Compounds

| Parameter | Typical Value | Significance |

|---|---|---|

| Bond Type | O—H···O / O—H···N | Forms a stable intramolecular ring. nih.govresearchgate.net |

| Binding Energy | 33 - 51 kJ/mol | Indicates a moderately strong, stabilizing interaction. researchgate.net |

| Bond Length (H···A) | ~1.7 - 1.8 Å | The distance between the hydrogen and the acceptor atom. researchgate.net |

| Bond Angle (D—H···A) | ~138 - 164° | The angle of the donor-hydrogen-acceptor system. nih.govresearchgate.net |

This table summarizes key characteristics of intramolecular hydrogen bonds observed in molecules structurally similar to this compound, as determined by computational and crystallographic studies.

Solvent Effects on Reaction Mechanisms

The choice of solvent can fundamentally alter the mechanism and rate of a chemical reaction involving this compound. Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, transition states, and products. nih.gov The polarity of the solvent and its ability to act as a hydrogen-bond donor (HBD) or acceptor (HBA) are particularly important. rsc.orgrsc.org

For reactions that proceed through charged intermediates, such as nucleophilic aromatic substitution (SNAr), polar solvents are typically required to stabilize the charged Meisenheimer complex. The rate constant of SNAr reactions can increase with solvent parameters that describe polarity and hydrogen-bond accepting ability. nih.gov

Conversely, solvent choice can also change the rate-determining step of a reaction. In some SNAr reactions, aprotic solvents lead to a mechanism where the detachment of the leaving group is the slow step. However, in hydrogen-bond donor solvents, the solvent molecules can assist in the departure of the leaving group, making the initial formation of the intermediate the new rate-determining step. rsc.org An increase in the dielectric constant of the solvent can also weaken intramolecular interactions, such as hydrogen bonds, potentially increasing the reactivity of the involved functional groups. researchgate.net

Table 4: General Influence of Solvent Type on Reaction Mechanisms

| Solvent Type | Key Properties | Effect on Reactions of Polar Substrates |

|---|---|---|

| Polar Protic (e.g., water, ethanol) | High polarity, H-bond donor | Effectively solvates ions and charged transition states; can participate in reactions (solvolysis). researchgate.net |

| Polar Aprotic (e.g., DMSO, DMF) | High polarity, H-bond acceptor | Stabilizes charged species; enhances nucleophilicity of anions. nih.gov |

| Non-polar (e.g., hexane, toluene) | Low polarity, no H-bonding | Favors reactions proceeding through non-polar transition states; poor at solvating charged species. researchgate.net |

This table outlines the general effects of different solvent classes on reactions involving polar molecules like this compound.

Computational and Theoretical Studies of Tert Butyl 2 Hydroxy 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the electronic structure of molecules and predicting their reactivity. These methods solve the Schrödinger equation (or a simplified form of it) to determine molecular properties.

Density Functional Theory (DFT) Applications in Conformation and Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wave function. This approach offers a good balance between accuracy and computational cost.

For a molecule like Tert-butyl 2-hydroxy-5-nitrobenzoate, DFT would be applied to:

Conformation Analysis: Determine the most stable three-dimensional arrangement of the atoms (i.e., the lowest energy conformer) by optimizing the molecular geometry. This involves calculating the potential energy surface of the molecule as a function of its bond lengths, bond angles, and dihedral angles.

Reaction Pathway Analysis: Investigate the mechanisms of chemical reactions involving the molecule. This is achieved by locating transition states—the highest energy points along a reaction coordinate—and calculating the activation energy barriers. Such analyses can predict the feasibility and kinetics of potential reactions. researchgate.netresearchgate.net

However, specific DFT studies detailing the conformational analysis or reaction pathways for this compound were not found in the search results.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are available.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. They offer a systematic way to approach the exact solution of the Schrödinger equation. While highly accurate, they are computationally very demanding and typically reserved for smaller molecules.

Semi-Empirical Methods: These methods use a simpler theoretical framework (like the Hartree-Fock formalism) and incorporate experimental data and parameters to simplify calculations. scispace.com They are much faster than DFT or ab initio methods, making them suitable for very large molecules, but are generally less accurate. scispace.com The PM6 method is an example of a semi-empirical approach used to find optimized geometric configurations and electronic properties. scispace.com

No specific studies employing ab initio or semi-empirical methods for this compound are available in the search results.

Molecular Modeling of Conformational Landscapes and Rotational Barriers

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior. Understanding the conformational landscape is crucial for predicting a molecule's physical and chemical properties.

For this compound, this would involve:

Conformational Landscapes: Mapping the potential energy of the molecule as its rotatable bonds (e.g., the bond connecting the tert-butyl group or the ester group to the benzene (B151609) ring) are systematically rotated. This map reveals all possible low-energy conformers and the energy barriers between them.

Detailed molecular modeling studies that chart the conformational landscape or quantify the rotational barriers for this compound are not documented in the provided search results.

Prediction and Analysis of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which helps in the characterization of molecules.

Vibrational Spectra Simulation and Scaling Factor Application

Theoretical vibrational spectra (Infrared and Raman) can be simulated using quantum chemical calculations. The process involves:

Optimizing the molecular geometry to find its equilibrium state.

Calculating the harmonic vibrational frequencies, which correspond to the different modes of atomic motion (stretching, bending, etc.).

Applying a scaling factor to the calculated frequencies. This is necessary because theoretical methods often overestimate vibrational frequencies due to approximations (e.g., the harmonic oscillator model). The scaling factor is an empirical correction that brings the theoretical spectrum into better agreement with experimental data. researchgate.net

No simulated vibrational spectra or associated scaling factors for this compound were found.

Electronic Spectra Calculation (UV/Vis)

The electronic absorption spectrum (UV/Vis) of a molecule, which provides information about electronic transitions between molecular orbitals, can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov

These calculations can predict:

Absorption Wavelengths (λ_max): The wavelengths at which the molecule absorbs light most strongly.

Oscillator Strengths: The intensity of the electronic transitions.

Molecular Orbitals: The nature of the orbitals involved in the transition (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).

Specific TD-DFT or other electronic structure calculations predicting the UV/Vis spectrum of this compound are absent from the search results.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP surface map illustrates the electrostatic potential at different points on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface provides critical insights into its chemical behavior. The map is characterized by distinct regions of positive, negative, and neutral potential:

Negative Potential (Red and Yellow): These areas correspond to regions of high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is localized around the oxygen atoms of the nitro group (NO₂) and the carbonyl oxygen of the ester group (C=O). The phenolic oxygen of the hydroxyl group (-OH) also exhibits a negative potential. These sites are the most likely to interact with positive charges or electrophiles.

Positive Potential (Blue): These regions indicate a lower electron density or an excess of positive charge, making them prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be a primary site of positive potential due to the electron-withdrawing nature of the adjacent oxygen atom.

Zero Potential (Green): This color represents areas of neutral potential, typically found over the carbon atoms of the benzene ring and the tert-butyl group.

The charge distribution in this compound is significantly influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the benzene ring, particularly at the ortho and para positions relative to its location. Conversely, the hydroxyl group is an electron-donating group, which increases the electron density on the ring. The interplay of these groups, along with the ester and bulky tert-butyl groups, creates a complex and nuanced electrostatic potential across the molecule, guiding its interactions and reactivity.

Investigation of Frontier Molecular Orbitals (HOMO/LUMO) and Electrochemical Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgajchem-a.com

For this compound, computational studies would reveal the distribution and energies of these frontier orbitals.

HOMO: The HOMO is likely to be localized on the more electron-rich parts of the molecule. Due to the electron-donating nature of the hydroxyl group and the oxygen atoms of the ester, the HOMO density is expected to be concentrated on the benzene ring and these specific functional groups.

LUMO: The LUMO, representing the region most susceptible to receiving electrons, is anticipated to be centered on the electron-deficient areas. The strong electron-withdrawing nitro group will cause the LUMO to be predominantly localized on the nitrobenzene (B124822) portion of the molecule.

The energies of the HOMO and LUMO, and the resulting energy gap, can be used to calculate several key electrochemical and reactivity descriptors, as illustrated in the hypothetical data table below.

| Parameter | Formula | Significance for this compound |

| HOMO Energy (EHOMO) | - | Indicates the electron-donating capacity. A higher value suggests greater nucleophilicity. |

| LUMO Energy (ELUMO) | - | Indicates the electron-accepting capacity. A lower value suggests greater electrophilicity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies lower kinetic stability and higher chemical reactivity. wikipedia.org It also relates to the electronic absorption properties of the molecule. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Represents the resistance to change in electron distribution. A larger gap corresponds to greater hardness. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table presents theoretical parameters derived from HOMO and LUMO energies. The actual values would be determined through specific computational calculations.

Addressing Challenges in Computational Modeling

While computational modeling provides powerful insights into the properties of molecules like this compound, several challenges must be addressed to ensure the accuracy and reliability of the results.

One of the primary challenges lies in the selection of an appropriate theoretical method and basis set. researchgate.net Different computational methods, such as semi-empirical, ab initio, and Density Functional Theory (DFT), offer varying levels of accuracy and computational cost. researchgate.net The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, also significantly impacts the outcome. For a molecule with diverse functional groups like this compound, it is crucial to select a method and basis set that can accurately describe the electronic effects of the nitro, hydroxyl, and ester groups, as well as the steric bulk of the tert-butyl group.

Another significant challenge is the treatment of solvent effects. researchgate.net In many real-world applications, chemical reactions and interactions occur in a solvent. The presence of a solvent can alter the geometry, charge distribution, and reactivity of a molecule. Computational models can account for solvent effects through implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules. The choice of model depends on the specific property being investigated and the desired level of accuracy.

Furthermore, accurately modeling intermolecular interactions, such as hydrogen bonding, can be computationally demanding. In the case of this compound, the hydroxyl group can participate in hydrogen bonding, which can influence its conformational preferences and interactions with other molecules. Capturing these subtle interactions requires sophisticated computational approaches.

Finally, the conformational flexibility of the molecule, particularly the rotation around the C-O bond of the ester and the orientation of the tert-butyl group, presents another layer of complexity. researchgate.net A thorough computational study would require exploring the potential energy surface to identify the most stable conformers, as different conformations can exhibit different chemical and physical properties.

Spectroscopic and Structural Analysis of this compound Faces Data Unavailability

A comprehensive article detailing the spectroscopic characterization and structural elucidation of the chemical compound this compound cannot be generated at this time due to a lack of publicly available experimental data. Thorough searches of scientific databases and literature have not yielded the specific ¹H NMR, ¹³C NMR, FTIR, 2D NMR, and Raman spectroscopy data required to fulfill the detailed outline provided.

The user's request stipulated a structured article focusing on several key analytical techniques for the characterization of this compound. This included dedicated sections for ¹H NMR for structural confirmation, ¹³C NMR for carbon framework analysis, two-dimensional NMR techniques, FTIR for functional group identification, and Raman spectroscopy applications. The request also mandated the inclusion of data tables and detailed research findings.

While the existence of this compound is confirmed through chemical supplier databases, the detailed experimental spectroscopic data necessary to populate the requested sections of the article are not available in the public domain. Generating such an article without this specific data would require speculation about chemical shifts, coupling constants, and vibrational frequencies. This would not meet the required standards of scientific accuracy and would be misleading.

To provide a scientifically rigorous and informative article as requested, access to peer-reviewed scientific literature or spectral database entries containing the experimental characterization of this compound is essential. Without these primary sources, the creation of a detailed and factual article is not possible.

Spectroscopic Characterization and Structural Elucidation of Tert Butyl 2 Hydroxy 5 Nitrobenzoate

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for investigating the electronic transitions within tert-butyl 2-hydroxy-5-nitrobenzoate. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, which is defined by its chromophores.

In this compound, the key chromophore is the benzene (B151609) ring substituted with a hydroxyl (-OH), a nitro (-NO2), and a tert-butyl carboxylate (-COOC(CH3)3) group. These substituents significantly influence the energy of the electronic transitions. The hydroxyl group acts as an auxochrome, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the benzene ring. Conversely, the nitro group is a strong chromophore and an electron-withdrawing group, which can lead to the appearance of new absorption bands and further shifts in the absorption maxima.

The UV spectrum of substituted nitro-phenols is generally characterized by two main absorption bands in the 280-400 nm region. scirp.org These bands are attributed to π → π* transitions within the aromatic system and n → π* transitions associated with the nitro group. The precise position and intensity of these bands are sensitive to the solvent polarity. For analogous compounds like 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole, the UV spectra show distinct bands within this range, providing insight into the electronic behavior of similarly substituted aromatic rings. scirp.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 280 - 320 | Substituted Benzene Ring |

| n → π | 320 - 400 | Nitro Group (-NO2) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C11H13NO5, which corresponds to a molecular weight of approximately 239.22 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be expected at m/z 239. A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C4H8, 56 Da) via a McLafferty-type rearrangement, which would result in a fragment ion corresponding to 2-hydroxy-5-nitrobenzoic acid at m/z 183. Further fragmentation of this ion could involve the loss of a hydroxyl radical (•OH, 17 Da) to give an ion at m/z 166, or the loss of nitric oxide (•NO, 30 Da) or nitrogen dioxide (•NO2, 46 Da). nist.gov The tert-butyl group itself would produce a characteristic peak at m/z 57.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Formula of Fragment | Fragment Lost |

| 239 | Molecular Ion [M]+ | [C11H13NO5]+ | - |

| 183 | [M - C4H8]+ | [C7H5NO5]+ | Isobutylene |

| 166 | [M - C4H8 - OH]+ | [C7H4NO4]+ | Isobutylene, Hydroxyl Radical |

| 153 | [M - C4H8 - NO]+ | [C7H5O4]+ | Isobutylene, Nitric Oxide |

| 137 | [M - C4H8 - NO2]+ | [C7H5O3]+ | Isobutylene, Nitrogen Dioxide |

| 57 | [C(CH3)3]+ | [C4H9]+ | C7H4NO5 |

X-ray Crystallography for Solid-State Structure Determination

The structure is expected to be largely planar due to the sp2 hybridization of the benzene ring atoms. researchgate.net A significant feature would be a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the carboxylate group, forming a stable six-membered ring. researchgate.netresearchgate.net This is a common feature in ortho-hydroxy aromatic aldehydes and acids. researchgate.netresearchgate.net

In the crystal lattice, molecules would likely be packed in layers, stabilized by intermolecular interactions such as C-H···O hydrogen bonds and, potentially, π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net The presence of the bulky tert-butyl group will influence the crystal packing, potentially leading to a less dense structure compared to analogues without this group. researchgate.net

Table 3: Predicted Crystallographic Parameters based on Analogous Structures

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic | Common for substituted benzaldehydes researchgate.netresearchgate.net |

| Space Group | P21/m or similar | Based on similar planar molecules researchgate.net |

| Key Feature 1 | Intramolecular O-H···O hydrogen bond | Forms a stable six-membered ring researchgate.netresearchgate.net |

| Key Feature 2 | Planar molecular conformation | Aromatic ring and substituents researchgate.net |

| Intermolecular Forces | C-H···O bonds, π–π stacking | Stabilize crystal packing researchgate.net |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is a particularly effective technique for this purpose.

A standard method for purity analysis would involve reversed-phase HPLC, likely using a C18 column. The mobile phase would typically consist of a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance, for instance, around 254 nm or at one of its absorption maxima determined by UV-Vis spectroscopy. The purity is quantified by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is often required for research and synthesis applications.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing the compound's volatility and for identifying volatile impurities. researchgate.net

Table 4: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 silica (B1680970) gel |

| Mobile Phase | Gradient of water (with 0.1% acid) and acetonitrile/methanol |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Expected Outcome | A major peak corresponding to the product, with purity calculated from peak area percentage |

Applications of Tert Butyl 2 Hydroxy 5 Nitrobenzoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Fine Chemicals

Tert-butyl 2-hydroxy-5-nitrobenzoate serves as an important intermediate in the synthesis of a variety of fine chemicals, including those used in the pharmaceutical and agrochemical industries. Nitroaromatic compounds, in general, are widely used as intermediates for products such as dyes and pesticides. researchgate.net The unique substitution pattern of this molecule offers several advantages. The tert-butyl ester group functions as a protecting group for the carboxylic acid functionality. This is crucial in multistep syntheses where the acidic proton of a free carboxylic acid could interfere with sensitive reagents or reaction conditions.

The presence of the nitro group significantly influences the reactivity of the aromatic ring. It is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, opening up distinct synthetic pathways. This electronic effect also enhances the molecule's oxidative stability. The compound's utility as an intermediate is rooted in its capacity to undergo sequential, controlled transformations of its functional groups to build more complex molecular architectures.

Precursor for the Synthesis of Heteroaromatic Compounds

Heteroaromatic compounds are fundamental structural motifs in medicinal chemistry and materials science. mdpi.com this compound is a valuable precursor for constructing fused heterocyclic systems, particularly those based on a benzoxazole (B165842) framework. The synthetic strategy typically begins with the selective reduction of the nitro group to an amine. This transformation yields an ortho-aminophenol derivative, a classic building block for heterocycles.

Once the amino group is in place, a variety of cyclization reactions can be employed. The resulting tert-butyl 4-amino-2-hydroxybenzoate (B10774363) can be treated with different one-carbon synthons to form a five-membered heterocyclic ring fused to the benzene (B151609) ring. For example, reaction with phosgene (B1210022) or its equivalents can lead to benzoxazolone derivatives, while reaction with carboxylic acids or their derivatives can yield 2-substituted benzoxazoles. The tert-butyl ester remains intact during these steps, allowing for later modification if needed.

| Reagent for Cyclization | Resulting Heteroaromatic Core | Potential Application Area |

|---|---|---|

| Phosgene / Triphosgene | Benzoxazol-2-one | Pharmaceuticals, Agrochemicals |

| Carbon Disulfide | Benzoxazole-2-thione | Organic Synthesis Intermediate |

| Carboxylic Acid / Acyl Chloride | 2-Substituted Benzoxazole | Bioactive Molecules, Fluorescent Dyes |

| Cyanogen Bromide | 2-Aminobenzoxazole | Medicinal Chemistry Scaffolds |

Utilization in the Preparation of Specialized Organic Compounds

The structure of this compound is closely related to 2-hydroxy-5-nitrobenzoic acid (also known as 5-nitrosalicylic acid). This acid is a key intermediate in the production of Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug used to treat inflammatory bowel disease. nbinno.comcionpharma.com In the synthesis of Mesalamine and its derivatives, protecting the carboxylic acid group is often a necessary strategy to improve yields and prevent side reactions.

This compound serves as a protected form of 5-nitrosalicylic acid. The bulky tert-butyl group prevents the carboxylic acid from undergoing unwanted reactions during the critical step of reducing the nitro group to an amine. After the reduction is complete, the tert-butyl ester can be selectively removed under acidic conditions (hydrolysis) to reveal the free carboxylic acid, completing the synthesis of the target molecule. This strategic use of a protecting group highlights the compound's value in preparing specialized, pharmaceutically relevant compounds. cionpharma.com

Development of Advanced Materials Precursors

This compound is a precursor for developing specialized photostabilizers and advanced materials. The presence of the nitro group, a strong chromophore, significantly alters the molecule's UV absorption profile compared to non-nitrated analogues. Furthermore, the electron-withdrawing nature of the nitro group enhances the compound's oxidative stability. These properties make it a candidate for incorporation into polymer backbones or for use as an additive to create materials with enhanced thermal stability and resistance to UV degradation. The tert-butyl ester can be hydrolyzed and converted to other functional groups, allowing the molecule to be covalently bonded to a polymer matrix.

Synthesis of Metal Complexes and Bioactive Ligands

The coordination of bioactive organic molecules to metal ions can dramatically enhance their biological activity. researchgate.netsci-hub.st this compound possesses multiple potential coordination sites, making it an interesting ligand for the synthesis of novel metal complexes. The phenolic hydroxyl group, the ester carbonyl oxygen, and the oxygen atoms of the nitro group can all participate in binding to a metal center.

The ability to act as a bidentate or even tridentate ligand allows this molecule to form stable complexes with a variety of transition metals. nih.gov Such complexes are of interest in the development of therapeutic agents, where the metal center can play a role in the mechanism of action or improve the delivery and stability of the organic ligand. researchgate.net The study of these complexes helps in understanding the interactions between metal ions and biological systems, with potential applications in catalysis and medicinal chemistry. nih.gov

| Potential Donor Atom | Functional Group | Role in Coordination |

|---|---|---|

| Oxygen | Phenolic Hydroxyl (-OH) | Primary binding site, often deprotonated |

| Oxygen | Ester Carbonyl (C=O) | Secondary binding site, forms a chelate ring |

| Oxygen | Nitro (-NO2) | Can participate in coordination, potentially bridging metal centers |

Strategic Use in Multistep Synthesis of Complex Molecules

In the multistep synthesis of complex organic molecules, the strategic management of functional groups is paramount. This compound is an exemplar of a strategically designed intermediate. Its primary strategic advantage lies in the tert-butyl ester, which serves as a robust protecting group for the carboxylic acid. nih.gov

This protection allows chemists to perform a wide range of reactions on other parts of the molecule that would be incompatible with a free carboxylic acid. These reactions can include:

Reduction of the nitro group: As discussed, this is a key step for creating amines, which are precursors to many other functionalities and heterocyclic rings.

Alkylation or acylation of the phenolic hydroxyl group: This allows for the introduction of new substituents and the modulation of the molecule's electronic and steric properties.

Nucleophilic aromatic substitution: The activating effect of the nitro group can be exploited to replace other substituents on the ring.

Once these transformations are complete, the tert-butyl group can be cleanly removed, typically with an acid like trifluoroacetic acid, to unmask the carboxylic acid at a late stage in the synthesis. This "late-stage deprotection" is a powerful tactic that enhances the efficiency and convergence of complex synthetic routes.

Conclusion and Future Research Directions

Summary of Current Research Status

Currently, Tert-butyl 2-hydroxy-5-nitrobenzoate is primarily recognized as a chemical intermediate and building block in organic synthesis. Direct research focusing exclusively on this molecule is limited. However, its constituent parts—the 2-hydroxy-5-nitrobenzoic acid core and the tert-butyl ester group—are well-studied, allowing for an informed perspective on its properties and potential.

The precursor, 2-hydroxy-5-nitrobenzoic acid (5-nitrosalicylic acid), is a known intermediate in the synthesis of pharmaceuticals. For instance, it is involved in the production of mesalazine, a drug used for treating inflammatory bowel disease. This lineage suggests that this compound could serve as a protected or modified synthon for creating novel pharmaceutical analogues.

The presence of both a strong electron-withdrawing nitro group and an electron-donating hydroxyl group on the aromatic ring creates a unique electronic environment that influences the molecule's reactivity in electrophilic substitution and other transformations. The tert-butyl group, known for its significant steric bulk, provides kinetic stabilization and can direct the regioselectivity of reactions at other sites on the molecule. researchgate.netwikipedia.org It also enhances solubility in non-polar organic solvents, a valuable property in synthetic applications. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 155388-63-9 |

| Molecular Formula | C₁₁H₁₃NO₅ |

| IUPAC Name | This compound |

| InChI Key | RAYDAZNGWRHBJP-UHFFFAOYSA-N |

Data sourced from available chemical databases. sigmaaldrich.cn

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of this compound traditionally relies on the esterification of 2-hydroxy-5-nitrobenzoic acid. The precursor acid itself is typically produced via the nitration of salicylic (B10762653) acid. beilstein-journals.org While effective, these classical batch methods are being supplemented and replaced by more advanced strategies that offer greater efficiency, selectivity, and safety.

Continuous Flow Chemistry: A significant advancement is the use of continuous flow microreactors for the nitration of salicylic acid. beilstein-journals.orgacs.orgnih.gov This technology allows for precise control over reaction parameters such as temperature and residence time, leading to higher selectivity for the desired 5-nitro isomer and minimizing the formation of byproducts. acs.orgncl.res.in Reaction times can be dramatically reduced from hours to minutes, and the inherent safety of handling smaller volumes of reactive materials at any given time makes the process more suitable for industrial application. acs.orgnih.gov

Novel Cycloaddition Reactions: The construction of the substituted benzoate (B1203000) ring system itself is an area of innovation. Tandem cycloaddition-extrusion reactions, for example between coumalate esters and alkynes, provide a powerful route to highly substituted benzoates, offering an alternative to traditional substitution chemistry. researchgate.net Formal [3+3] cycloaddition reactions are also being developed to construct six-membered heterocyclic rings, a strategy that could be adapted for benzoate synthesis. nsf.gov

Advanced Catalysis: The development of novel catalysts is crucial. This includes photocatalytic systems and synergistic dual-catalyst systems that can enable transformations under milder conditions and with greater control. acs.orgacs.org For instance, photoenzymatic methods are being explored for reactions like O-demethylation, showcasing the potential for combining light energy with biological catalysts for highly specific transformations. acs.org

Table 2: Comparison of Synthetic Strategies for Substituted Benzoates

| Synthetic Strategy | Advantages | Challenges |

|---|---|---|

| Classical Batch Synthesis | Well-established procedures, versatile. | Often requires harsh conditions, lower selectivity, safety concerns with exothermic reactions (e.g., nitration). |

| Continuous Flow Chemistry | Enhanced safety, precise process control, high selectivity and yield, rapid reaction times. acs.orgnih.gov | Requires specialized equipment, potential for channel clogging. beilstein-journals.org |

| Cycloaddition Reactions | Access to complex substitution patterns, high atom economy. researchgate.netias.ac.in | Substrate scope can be limited, may require high temperatures. libretexts.org |

| Advanced Catalysis | Mild reaction conditions, high selectivity, potential for asymmetric synthesis. acs.org | Catalyst development and cost, separation of catalyst from product. |

Future Avenues in Mechanistic and Computational Studies

Understanding the detailed reaction mechanisms and molecular properties of substituted benzoates is essential for designing new synthetic routes and applications. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this regard.

Future mechanistic studies on this compound could focus on several key areas:

Reactivity Mapping: DFT calculations can model the electron distribution within the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This would provide a theoretical basis for planning regioselective functionalization of the aromatic ring.

Transition State Analysis: For reactions involving the compound, DFT can be used to calculate the structures and energies of transition states. scirp.orgscirp.org This information is vital for understanding reaction kinetics and selectivity, for instance, in the hydrolysis of the tert-butyl ester or in further substitutions on the ring. scirp.org

Intermolecular Interactions: The interplay of the hydroxyl, nitro, and ester groups allows for complex hydrogen bonding and other non-covalent interactions. Computational studies can simulate how this compound interacts with solvents, catalysts, or biological macromolecules, providing insight into its behavior in different environments. ufv.br

Spectroscopic Correlation: Theoretical calculations of properties like NMR chemical shifts can be correlated with experimental data to confirm molecular structures and understand the electronic effects of the substituents. ufv.br

Recent studies on other benzoate anions have used DFT to investigate reaction pathways with radicals and to understand their dynamic behavior at interfaces, providing a blueprint for future computational work on this specific nitro-substituted ester. scirp.orgscirp.org

Expanding Applications in Advanced Materials and Specialized Synthesis

The unique combination of functional groups in this compound opens up possibilities for its use in several advanced applications.

Pharmaceutical Synthesis: The tert-butyl group is widely used as an acid-labile protecting group for alcohols and carboxylic acids, particularly in peptide synthesis. wikipedia.orgontosight.ai In a similar vein, this compound could be employed as a protected intermediate in the multi-step synthesis of complex pharmaceutical agents, where the ester can be selectively removed under acidic conditions without affecting other parts of the molecule. ontosight.ai

Materials Science: Nitroaromatic compounds are precursors to a wide range of functional materials, including dyes, and polymers. researchgate.net The structure of this compound could be a building block for high-performance polymers or organic electronic materials, where the nitro group's electronic properties can be exploited. The bulky tert-butyl group can also be used to enhance the thermal stability of materials by providing steric hindrance. longdom.org

Photochemical Applications: Benzoate structures are known to participate in photochemical reactions, acting as photosensitization catalysts or auxiliaries. nih.gov Future research could explore whether this compound or its derivatives possess interesting photophysical properties for applications in photochemistry or as UV stabilizers.

Challenges and Opportunities in the Field of Substituted Benzoate Chemistry

The chemistry of substituted benzoates, including this compound, is a field rich with both challenges and opportunities.

Challenges:

Regiocontrol: Achieving selective functionalization of polysubstituted aromatic rings remains a significant challenge. The directing effects of existing substituents can be cooperative or antagonistic, making the prediction and control of reaction outcomes complex. msu.edu

Steric Hindrance: While the steric bulk of groups like tert-butyl can be advantageous for stability and selectivity, it can also significantly decrease reaction rates, requiring harsher conditions or more active catalysts. researchgate.netfiveable.me

Green Chemistry: Traditional methods for key transformations, such as nitration, often use strong, corrosive acids and produce significant waste. Developing greener, more sustainable synthetic protocols is a continuing challenge for the chemical industry.

Opportunities:

Novel Scaffolds: The vast chemical space of substituted benzoates offers immense opportunities for the discovery of new molecules with unique biological activities or material properties. Minor chemical modifications to the benzoate scaffold can lead to significant changes in a compound's binding affinity and selectivity for biological targets. acs.org

Methodological Innovation: The drive for more efficient and sustainable chemical processes is spurring innovation in synthetic methodologies. Advances in flow chemistry, synergistic catalysis, and the use of computational tools to predict reactivity are creating new possibilities for the synthesis of complex molecules. nih.govacs.org

Bio-based Alternatives: As the demand for sustainable products grows, there is an opportunity to explore bio-based feedstocks and biocatalytic methods for the synthesis of benzoate compounds. Furthermore, the development of plant-based preservatives presents a market opportunity that could influence the future direction of benzoate synthesis and application. futuremarketinsights.com

Q & A

Q. How can researchers develop a validated HPLC method for quantifying trace impurities in this compound?

- Methodology :

- Column Screening : Test C8, C18, and phenyl-hexyl columns with gradient elution (0.1% formic acid in acetonitrile/water).

- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to generate degradation markers. Use LC-MS to identify impurity structures and calibrate response factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.